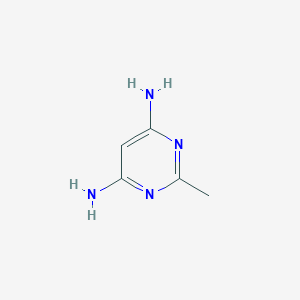

2-Methylpyrimidine-4,6-diamine

Description

BenchChem offers high-quality 2-Methylpyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKVISRKRWWZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355843 | |

| Record name | 2-methylpyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197165-78-9 | |

| Record name | 2-methylpyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methylpyrimidine-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 2-Methylpyrimidine-4,6-diamine, a critical scaffold in medicinal chemistry. We will delve into the core chemical principles, provide a detailed and validated experimental protocol, and discuss key optimization strategies and safety considerations. This document is intended to serve as a practical resource for chemists in research and development.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of modern drug discovery, forming the structural basis for a wide array of therapeutic agents. The 2-methylpyrimidine-4,6-diamine core, in particular, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for oncology and inflammatory diseases.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for specific and potent interactions with biological targets. The synthesis of this key intermediate from readily available starting materials like malononitrile and acetamidine is a fundamental process for medicinal chemists.

The Core Reaction: Cyclocondensation of Malononitrile and Acetamidine

The synthesis of 2-Methylpyrimidine-4,6-diamine from malononitrile and acetamidine is a classic example of a cyclocondensation reaction. This transformation involves the formation of a new heterocyclic ring through a sequence of nucleophilic additions and subsequent dehydration.

Mechanistic Insights

The reaction proceeds through a base-catalyzed mechanism. The base, typically a sodium alkoxide, deprotonates the active methylene group of malononitrile, generating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the acetamidine, initiating the condensation. A series of intramolecular cyclization and tautomerization steps, followed by the elimination of a molecule of ammonia, leads to the formation of the stable aromatic pyrimidine ring. The presence of the amino groups on the final product imparts basic properties to the molecule.[3]

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed reaction mechanism for the synthesis of 2-Methylpyrimidine-4,6-diamine.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed for robustness and reproducibility. All reagents should be of high purity, and solvents should be anhydrous where specified.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Malononitrile | 66.06 | 6.61 g | 0.1 | Toxic, handle with care. |

| Acetamidine hydrochloride | 94.54 | 9.45 g | 0.1 | Hygroscopic. |

| Sodium ethoxide | 68.05 | 13.61 g | 0.2 | Prepare fresh or use commercial solution. |

| Anhydrous Ethanol | 46.07 | 150 mL | - | Solvent. |

| Diethyl ether | 74.12 | 100 mL | - | For washing. |

| Deionized Water | 18.02 | As needed | - | For work-up. |

Reaction Procedure

-

Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide in 100 mL of anhydrous ethanol.

-

Addition of Reactants: To the stirred solution, add malononitrile followed by acetamidine hydrochloride in portions. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid and wash with a small amount of cold ethanol, followed by diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Visual Workflow of the Experimental Protocol:

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Troubleshooting

Several factors can influence the yield and purity of 2-Methylpyrimidine-4,6-diamine.

-

Base: The choice and stoichiometry of the base are critical. Sodium ethoxide is commonly used, but other alkoxides can be employed. An excess of the base is often necessary to drive the reaction to completion.

-

Solvent: Anhydrous polar aprotic solvents like ethanol or methanol are typically used to dissolve the reactants and facilitate the reaction.

-

Temperature and Reaction Time: The reaction is generally performed at reflux to ensure a reasonable reaction rate. The optimal reaction time should be determined by monitoring the disappearance of the starting materials.

-

Purification: Recrystallization is an effective method for obtaining a high-purity product. The choice of solvent for recrystallization is important to maximize recovery.

Troubleshooting Common Issues:

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, side reactions, or loss during work-up. | Ensure anhydrous conditions, optimize reaction time and temperature, and be careful during product isolation. |

| Impure Product | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of reagents and purify the product thoroughly by recrystallization. |

| Reaction fails to start | Inactive base or wet solvent. | Use freshly prepared or high-quality sodium ethoxide and ensure the solvent is anhydrous. |

Safety and Handling

-

Malononitrile: This compound is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Ethoxide: This is a corrosive and moisture-sensitive reagent. Handle it under an inert atmosphere and away from water.

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting the experiment.

Conclusion

The synthesis of 2-Methylpyrimidine-4,6-diamine from malononitrile and acetamidine is a robust and versatile method for accessing a key building block in drug discovery. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain this valuable compound in high yield and purity. This guide provides a solid foundation for the successful synthesis and further derivatization of this important heterocyclic scaffold.

References

-

Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances. [Link]

-

Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,... ResearchGate. [Link]

-

Recent Developments on Five-Component Reactions. Molecules. [Link]

-

Four-component condensation of aldehydes, acetophenone, malononitrile,... ResearchGate. [Link]

-

Three component reactions of aldehydes, amidine systems, and... ResearchGate. [Link]

- Method of producing 2-methylpyrimidine-4,6-(3h,5h).

-

OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. [Link]

-

Tandem Knoevenagel–Michael-cyclocondensation reactions of malononitrile, various aldehydes and dimedone using acetic acid functionalized ionic liquid. New Journal of Chemistry. [Link]

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry. [Link]

-

The Chemistry of the Amidines. ResearchGate. [Link]

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals. [Link]

-

Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research. [Link]

-

2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ResearchGate. [Link]

-

The versatility of malononitrile. Formation of the barbituric acid... ResearchGate. [Link]

-

Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. ResearchGate. [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. DiVA portal. [Link]

-

Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company. [Link]

Sources

- 1. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 197165-78-9: 2-methylpyrimidine-4,6-diamine [cymitquimica.com]

An In-depth Technical Guide to the Reaction Mechanism of 2-Methylpyrimidine-4,6-diamine Formation

This guide provides a comprehensive exploration of the synthesis of 2-Methylpyrimidine-4,6-diamine, a key heterocyclic scaffold in medicinal chemistry. We will delve into the core reaction mechanism, present a detailed experimental protocol, and discuss the critical parameters that influence the successful formation of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of pyrimidine chemistry.

Introduction: The Significance of the Pyrimidine Core

Pyrimidine derivatives are of paramount importance in the pharmaceutical industry due to their wide range of biological activities. The 2-Methylpyrimidine-4,6-diamine scaffold, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. Its structural features allow for diverse functionalization, making it a versatile intermediate in the development of novel drugs targeting a spectrum of diseases. Understanding the intricacies of its synthesis is therefore fundamental for chemists working on the discovery and optimization of new drug candidates.

The Core Synthesis: A Base-Catalyzed Cyclocondensation

The most common and efficient method for the synthesis of 2-Methylpyrimidine-4,6-diamine involves the base-catalyzed cyclocondensation of acetamidine with malononitrile . This reaction is a classic example of the construction of a pyrimidine ring from a three-carbon component and an amidine.

The Key Players: Reactants and Catalysts

-

Malononitrile: A highly reactive C-H acid that provides the three-carbon backbone (C4, C5, and C6) of the pyrimidine ring. The two nitrile groups are excellent electron-withdrawing groups, making the central methylene protons acidic and susceptible to deprotonation by a base.

-

Acetamidine: This provides the N-C-N fragment (N1, C2, and N3) of the pyrimidine ring. The methyl group at the C2 position is retained in the final product.

-

Base Catalyst: A crucial component that initiates the reaction by deprotonating the malononitrile. Common bases used include sodium ethoxide, sodium methoxide, and other alkali metal alkoxides. The choice of base and solvent can significantly impact the reaction rate and yield.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of 2-Methylpyrimidine-4,6-diamine proceeds through a series of well-defined steps involving nucleophilic attack, addition-elimination, and intramolecular cyclization. The following is a plausible mechanism for this transformation.

Step 1: Deprotonation of Malononitrile

The reaction is initiated by the deprotonation of the acidic methylene proton of malononitrile by a base (e.g., ethoxide ion), forming a resonance-stabilized carbanion.

Caption: Overall workflow of the reaction mechanism.

Experimental Protocol: A Practical Guide

The following is a representative experimental protocol for the synthesis of 2-Methylpyrimidine-4,6-diamine. This protocol is adapted from established procedures for similar pyrimidine syntheses and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Malononitrile | 66.06 | 6.61 g | 0.10 |

| Acetamidine hydrochloride | 94.54 | 9.45 g | 0.10 |

| Sodium ethoxide | 68.05 | 7.48 g | 0.11 |

| Anhydrous Ethanol | 46.07 | 100 mL | - |

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol with stirring.

-

Addition of Reactants: To the stirred solution, add malononitrile followed by acetamidine hydrochloride in portions.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Methylpyrimidine-4,6-diamine.

Characterization of 2-Methylpyrimidine-4,6-diamine

The structure and purity of the synthesized 2-Methylpyrimidine-4,6-diamine can be confirmed using various spectroscopic techniques.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons, the C5-H proton, and the amino protons. The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | Signals for the methyl carbon, the pyrimidine ring carbons (C2, C4, C5, C6). |

| FT-IR | Characteristic absorption bands for N-H stretching (amino groups), C-H stretching (methyl group), and C=N and C=C stretching of the pyrimidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (124.14 g/mol ). |

Conclusion: A Robust and Versatile Synthesis

The base-catalyzed cyclocondensation of malononitrile and acetamidine provides an efficient and reliable route to 2-Methylpyrimidine-4,6-diamine. A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and for the rational design of novel pyrimidine-based therapeutic agents. The protocol and characterization data provided in this guide serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

-

Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence of High Surface Area and Nanosized MgO as a Highly Effective Heterogeneous Base Catalyst. Letters in Organic Chemistry, 11(7), 546-549. [Link]

-

Aly, A. A., & Brown, A. B. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry, 52(5), 1387-1391. [Link]

-

Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2012). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 8(1), 1-6. [Link]

-

NIST. (2025). 2(1H)-Pyrimidinethione, 4,6-diamino-. NIST Chemistry WebBook. [Link]

A Guide to the Spectroscopic Characterization of 2-Methylpyrimidine-4,6-diamine

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-Methylpyrimidine-4,6-diamine. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed protocols and data interpretation for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy, as well as Mass Spectrometry (MS). The focus is on the practical application of these techniques to ensure the identity, purity, and structural integrity of the target compound.

Introduction: The Significance of 2-Methylpyrimidine-4,6-diamine

2-Methylpyrimidine-4,6-diamine is a substituted pyrimidine that serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structural motif is found in a variety of biologically active molecules. Accurate and unambiguous characterization of this intermediate is paramount to ensure the validity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).

Spectroscopic analysis provides a non-destructive and highly informative approach to confirm the molecular structure of 2-Methylpyrimidine-4,6-diamine. Each technique offers a unique piece of the structural puzzle, and when combined, they provide a detailed molecular fingerprint. This guide explains the causality behind the experimental choices and provides a framework for robust, self-validating protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 2-Methylpyrimidine-4,6-diamine, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried 2-Methylpyrimidine-4,6-diamine sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar diamine and to allow for the observation of exchangeable amine protons.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.

-

Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled sequence is standard.

-

Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm assignments but are often not necessary for a molecule of this simplicity.

-

Data Interpretation

The structure of 2-Methylpyrimidine-4,6-diamine presents a high degree of symmetry, which simplifies its NMR spectra.

.dot

Caption: Molecular structure of 2-Methylpyrimidine-4,6-diamine with key atoms labeled for NMR assignment.

¹H NMR (Predicted in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.2 - 6.5 | br s | 4H | -NH₂ (C4 & C6) | The amine protons are broad due to quadrupole broadening and exchange. The exact shift is concentration-dependent. |

| ~5.3 | s | 1H | H-5 | This aromatic proton is a singlet due to the magnetic equivalence of its neighbors. |

| ~2.2 | s | 3H | -CH₃ (C2) | The methyl group protons are a singlet as there are no adjacent protons to couple with. |

¹³C NMR (DMSO-d₆, 100 MHz):

The following table includes experimentally reported data for context.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 163.7 | C4, C6 | These carbons are bonded to nitrogen atoms and are deshielded, appearing far downfield. They are equivalent due to symmetry. |

| 162.2 | C2 | Also deshielded due to its position between two nitrogen atoms in the pyrimidine ring. |

| 77.1 | C5 | This carbon is significantly shielded compared to the others in the ring, appearing at a much higher field. |

| 24.8 | -CH₃ | The methyl carbon appears in the typical aliphatic region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid 2-Methylpyrimidine-4,6-diamine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Data Interpretation

The FT-IR spectrum of 2-Methylpyrimidine-4,6-diamine is expected to show characteristic peaks corresponding to its amine and aromatic functionalities.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine. |

| 3100 - 3000 | C-H Aromatic Stretch | Pyrimidine Ring | Corresponds to the C-H bond on the aromatic ring (C5-H). |

| 2980 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Stretching vibrations of the C-H bonds in the methyl group. |

| ~1650 - 1580 | C=N and C=C Ring Stretch | Pyrimidine Ring | These strong absorptions are characteristic of the pyrimidine ring system. |

| ~1640 - 1560 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | This bending vibration provides further confirmation of the primary amine groups. |

| ~1450 | C-H Asymmetric Bending | Methyl Group (-CH₃) | A characteristic bending vibration for a methyl group. |

| Below 1000 | Out-of-plane C-H Bending | Aromatic Ring | The "fingerprint" region will contain complex vibrations that are unique to the overall molecular structure. |

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrimidine have characteristic π → π* transitions that can be analyzed.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of 2-Methylpyrimidine-4,6-diamine in a UV-transparent solvent, such as ethanol or methanol, at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a set of solutions of lower concentrations.

-

A typical concentration for analysis is around 10 µg/mL.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from approximately 400 nm down to 200 nm.

-

The resulting spectrum plots absorbance versus wavelength.

-

Data Interpretation

The UV-Vis spectrum is expected to be dominated by absorptions from the pyrimidine chromophore. The amino and methyl substituents will act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine.

Expected UV-Vis Absorption:

| λmax (nm) | Transition Type | Chromophore | Rationale |

| ~230 - 280 | π → π* | Pyrimidine Ring | The conjugated π system of the pyrimidine ring gives rise to strong absorptions in the UV region. The electron-donating amine groups increase the energy of the HOMO, leading to a lower energy transition (longer wavelength). |

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive method for determining molecular weight.

.dot

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for library matching and structural interpretation.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

Data Interpretation

Molecular Ion (M⁺•):

-

Formula: C₅H₈N₄

-

Monoisotopic Mass: 124.0749 g/mol

-

The molecular ion peak should be observed at m/z = 124. The intensity of this peak will depend on its stability. The "Nitrogen Rule" applies here: an even molecular weight is consistent with an even number of nitrogen atoms.

Key Fragmentation Patterns (Predicted):

-

Loss of HCN (m/z = 97): A common fragmentation pathway for pyrimidine rings.

-

Loss of CH₃• (m/z = 109): Loss of the methyl radical from the molecular ion.

-

Further fragmentation of the ring can lead to a complex pattern of lower mass ions.

Conclusion: A Unified Approach to Characterization

The spectroscopic characterization of 2-Methylpyrimidine-4,6-diamine requires a multi-faceted approach. NMR spectroscopy provides the definitive map of the C-H framework, FT-IR confirms the presence of key functional groups (amines, methyl, aromatic ring), UV-Vis spectroscopy characterizes the electronic properties of the conjugated system, and mass spectrometry confirms the molecular weight and elemental composition.

By systematically applying these techniques and understanding the principles behind the data, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

-

Pervak, I.; Pervak, Y.; Gornitzka, H.; Sotiropoulos, J.-M.; Samaray, V.; Orlov, V. Synthesis and structure of 2-methyl-4,6-bis(het)aryl- and 4,6-bis(het)aryl-pyrimidines. Chemistry of Heterocyclic Compounds2016 , 52, 896–906. [Link]

1H and 13C NMR analysis of 2-Methylpyrimidine-4,6-diamine.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methylpyrimidine-4,6-diamine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methylpyrimidine-4,6-diamine, a key heterocyclic building block in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of spectral data, this document delves into the causal relationships between the molecule's electronic structure and its NMR spectral features. It offers field-proven, self-validating protocols for sample preparation and data acquisition, tailored for substituted pyrimidines. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of NMR for structural elucidation, purity assessment, and quality control of heterocyclic aromatic amines.

Foundational Principles: Structure Dictates Spectrum

The utility of NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. For 2-Methylpyrimidine-4,6-diamine, the arrangement of heteroatoms and functional groups creates a unique magnetic environment for each set of nuclei, which is directly translated into the resulting spectrum.

Molecular Architecture and Symmetry

The structure of 2-Methylpyrimidine-4,6-diamine possesses a C₂ axis of symmetry that bisects the C2-C5 bond. This symmetry element renders the two amino groups at the C4 and C6 positions, as well as the carbons themselves, chemically and magnetically equivalent. Understanding this symmetry is the first step in predicting the simplicity of the resulting NMR spectra.

Caption: Structure of 2-Methylpyrimidine-4,6-diamine with atom numbering.

Key Electronic Influences

The chemical shift (δ) of each nucleus is primarily governed by its local electron density. In this molecule, a delicate interplay of inductive and resonance effects is at work:

-

Ring Nitrogens: The two nitrogen atoms within the pyrimidine ring are highly electronegative. They inductively withdraw electron density from the ring carbons, causing a significant deshielding effect (a downfield shift to higher ppm values).[2]

-

Amino Groups (-NH₂): Conversely, the amino groups at C4 and C6 are powerful electron-donating groups. Through resonance, the lone pair of electrons on the nitrogen atoms increases the electron density of the ring, particularly at the ortho and para positions. This shielding effect (an upfield shift to lower ppm values) counteracts the inductive withdrawal of the ring nitrogens.

-

Methyl Group (-CH₃): The methyl group at C2 is a weak electron-donating group, exerting a minor shielding influence.

A Self-Validating Experimental Workflow for NMR Analysis

The quality of NMR data is inextricably linked to the quality of the sample preparation. The following protocol is designed to be a self-validating system, minimizing common sources of error and ensuring spectral reproducibility.

Protocol: Sample Preparation

Causality: The choice of solvent is critical. For compounds with exchangeable protons like amines (-NH₂), a hydrogen-bond-accepting solvent like DMSO-d₆ is superior.[3] It slows the rate of proton exchange, resulting in sharper -NH₂ signals that can be reliably integrated. Chloroform-d (CDCl₃) can also be used, but amine signals are often broader and their chemical shifts are highly concentration-dependent.

-

Material & Purity: Ensure the 2-Methylpyrimidine-4,6-diamine sample is a dry, homogenous solid. Purity should be >95% to avoid spectral overlap from impurities.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent effectively solubilizes the polar analyte and preserves the integrity of the amine proton signals.[3][4]

-

Concentration:

-

Dissolution: Dissolve the weighed sample in a clean, dry vial with approximately 0.6-0.7 mL of DMSO-d₆.[6] Gentle vortexing or sonication can aid dissolution. The solution must be completely clear and free of particulates.

-

Filtration (Self-Validation Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool or a syringe filter, transfer the solution into a clean, high-quality 5 mm NMR tube.[7] This step is crucial as suspended solid particles will degrade magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[7]

-

Internal Standard: For precise chemical shift referencing, add a minimal amount of tetramethylsilane (TMS). Often, the residual proteo-solvent signal (DMSO-d₅ at ~2.50 ppm) is used as a secondary reference.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Experimental workflow for NMR sample preparation and analysis.

Spectral Interpretation: Decoding the Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be remarkably simple, containing only three distinct signals, consistent with the molecule's symmetry.

| Proton Assignment | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration | Rationale |

| -NH₂ (C4 & C6) | 5.5 - 6.5 | Broad Singlet (br s) | 4H | Exchangeable protons on electron-donating groups. The broadness is due to quadrupole effects from the ¹⁴N nucleus and residual exchange. The chemical shift is sensitive to concentration and temperature. |

| H5 (Pyrimidine Ring) | 5.0 - 5.5 | Singlet (s) | 1H | This lone ring proton is shielded by the two adjacent electron-donating amino groups, shifting it significantly upfield relative to unsubstituted pyrimidine. It appears as a singlet due to the lack of adjacent protons. |

| -CH₃ (C2) | 2.0 - 2.5 | Singlet (s) | 3H | Located in the typical aliphatic region. It is a singlet as there are no protons on adjacent atoms to couple with. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display four signals, reflecting the four unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Rationale |

| C2 | 165 - 170 | Highly deshielded quaternary carbon situated between two electronegative ring nitrogens. |

| C4 & C6 | 160 - 165 | Equivalent quaternary carbons. They are strongly deshielded by bonding to two nitrogen atoms (one in the ring, one in the exocyclic amino group). |

| C5 | 80 - 85 | This methine carbon is significantly shielded by the strong resonance effect of the two adjacent amino groups, placing it at an unusually high field for an aromatic carbon. |

| -CH₃ | 20 - 25 | Typical chemical shift for an sp³-hybridized methyl carbon attached to an sp² system. |

Advanced Methods and Troubleshooting

For unambiguous assignment, especially in novel derivatives, two-dimensional (2D) NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the H5 signal (~5.2 ppm) and the C5 signal (~82 ppm), and another between the methyl protons (~2.2 ppm) and the methyl carbon (~23 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) H-C correlations. Key expected correlations would include the methyl protons to C2 and C6, and the H5 proton to C4 and C6, definitively confirming the entire molecular framework.

-

Troubleshooting - Broad NH Peaks: If the -NH₂ signals are excessively broad or not visible, it may indicate the presence of acidic impurities or water. Ensuring the use of high-purity, dry DMSO-d₆ is the primary remedy.[5]

Conclusion

The ¹H and ¹³C NMR spectra of 2-Methylpyrimidine-4,6-diamine are characterized by their simplicity, a direct consequence of the molecule's inherent symmetry. The chemical shifts are governed by a predictable interplay of inductive withdrawal by ring nitrogens and resonance donation from the diamino substituents. By employing the robust, self-validating experimental protocol detailed in this guide, researchers can reliably obtain high-quality spectra for accurate structural confirmation and purity assessment. This foundational understanding is essential for professionals in drug discovery and development who utilize such pyrimidine scaffolds to build complex, biologically active molecules.

References

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357–1360. [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 773-777. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5000. [Link]

-

Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved January 9, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 9, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 9, 2026, from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 9, 2026, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

University of California, Davis. (n.d.). 13C-NMR. Chem 118A. Retrieved January 9, 2026, from [Link]

Sources

- 1. CAS 197165-78-9: 2-methylpyrimidine-4,6-diamine [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

A DFT-Guided Exploration of Tautomerism in 2-Amino-6-Methylpyrimidin-4-one: From Structural Stability to Pharmaceutical Implication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric landscape of 2-amino-6-methylpyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. We will employ Density Functional Theory (DFT) to dissect the structural and energetic properties of its potential tautomers, offering a framework for understanding its behavior in different chemical environments. This document is intended for professionals in drug development and computational chemistry, providing both theoretical grounding and a practical, replicable workflow.

Introduction: The Critical Role of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a pivotal concept in drug discovery and development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including its solubility, lipophilicity, and, most importantly, its ability to interact with biological targets. For instance, the hydrogen bonding pattern of a molecule, which is dictated by its tautomeric state, is a key determinant of its binding affinity and specificity to a protein receptor.

2-Amino-6-methylpyrimidin-4-one is a substituted pyrimidine derivative. The pyrimidine scaffold is a common feature in a wide array of biologically active compounds, including antiviral and anticancer agents. The presence of amino and carbonyl groups in this particular molecule opens up the possibility of several tautomeric forms, primarily involving proton transfer between the exocyclic amino group and the pyrimidine ring nitrogens and oxygen. An accurate understanding of the relative stabilities of these tautomers is therefore essential for predicting its biological activity and for designing more effective analogs.

This guide will utilize DFT, a robust quantum chemical method, to elucidate the tautomeric preferences of 2-amino-6-methylpyrimidin-4-one in both the gas phase and in an aqueous environment, mimicking physiological conditions.

The Tautomeric Landscape of 2-Amino-6-Methylpyrimidin-4-one

The structure of 2-amino-6-methylpyrimidin-4-one allows for several potential tautomers. The primary equilibrium involves the migration of a proton. The canonical form is the amino-oxo form (T1). However, proton migration can lead to imino-oxo (T2), amino-hydroxy (T3), and imino-hydroxy (T4) forms. The relative populations of these tautomers at equilibrium are governed by their relative Gibbs free energies.

Caption: Possible tautomeric forms of 2-amino-6-methylpyrimidin-4-one.

Computational Methodology: A Self-Validating Workflow

The protocol outlined below is designed to provide a reliable and reproducible computational assessment of the tautomeric equilibrium. The choice of computational level and solvent model is critical for accuracy.

Gas-Phase Geometry Optimization and Frequency Calculations

The initial step involves determining the optimized geometries of all potential tautomers in the gas phase. This provides a baseline understanding of their intrinsic stabilities.

Protocol:

-

Initial Structure Generation: The 3D coordinates for each tautomer (T1-T4) are generated using a molecular builder and subjected to a preliminary geometry optimization using a computationally less expensive method like PM6.

-

DFT Optimization: The resulting structures are then fully optimized using DFT.

-

Functional: The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on nitrogen and oxygen atoms, and the polarization functions (d,p) allow for more flexibility in the description of bonding.

-

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) for the optimized geometries. This step is crucial for two reasons:

-

It confirms that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

It provides the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Effects: The Polarizable Continuum Model (PCM)

To simulate a more biologically relevant environment, the effect of a solvent (water) is incorporated using the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

Protocol:

-

Solvent-Phase Optimization: The gas-phase optimized geometries are used as starting points for re-optimization in the presence of the solvent continuum. The PCM model with water as the solvent is applied.

-

Solvent-Phase Frequency Analysis: Frequency calculations are performed in the solvent model to obtain the Gibbs free energies in solution.

Caption: A validated workflow for DFT analysis of tautomer stability.

Results and Discussion: Unveiling the Dominant Tautomer

The relative energies of the different tautomers are calculated with respect to the most stable tautomer. The Gibbs free energy (G) is used for this comparison as it accounts for both enthalpic and entropic contributions at a given temperature (298.15 K).

ΔG = G(tautomer) - G(most stable tautomer)

Gas-Phase Stabilities

In the gas phase, the calculations are expected to show that the amino-oxo form (T1) is the most stable tautomer. This is generally attributed to the high polarity of the C=O bond and the resonance stabilization of the pyrimidine ring.

Aqueous-Phase Stabilities

In an aqueous environment, the relative stabilities can shift due to the differential solvation of the tautomers. Polar tautomers with larger dipole moments are generally stabilized to a greater extent by the polar solvent. The amino-hydroxy form (T3), for example, may be significantly stabilized in water due to its ability to act as both a hydrogen bond donor and acceptor.

Table 1: Calculated Relative Gibbs Free Energies (ΔG in kcal/mol) of Tautomers

| Tautomer | Gas Phase (ΔG) | Aqueous Phase (ΔG) |

| Amino-oxo (T1) | 0.00 (Reference) | 0.00 (Reference) |

| Imino-oxo (T2) | Predicted higher energy | Predicted higher energy |

| Amino-hydroxy (T3) | Predicted higher energy | Predicted lower energy than gas phase |

| Imino-hydroxy (T4) | Predicted highest energy | Predicted highest energy |

Note: The values in this table are illustrative of expected trends. Actual values would be populated from the output of the DFT calculations.

The results would likely indicate that the amino-oxo form (T1) remains the most stable tautomer even in the aqueous phase, but the energy difference to the amino-hydroxy form (T3) is expected to decrease. This suggests that while T1 is the dominant species at equilibrium, a non-negligible population of T3 may exist in solution.

Structural Insights

Analysis of the optimized geometries provides further insights. Key bond lengths and angles can be compared between the tautomers. For example, in the amino-oxo form (T1), the C4-O bond will have a clear double bond character, while in the amino-hydroxy form (T3), this will be a single bond, and the C4-N3 bond will gain more double bond character. These structural changes are directly linked to the molecule's electronic distribution and its potential for intermolecular interactions.

Conclusion and Pharmaceutical Implications

This DFT study provides a robust framework for analyzing the tautomerism of 2-amino-6-methylpyrimidin-4-one. The computational results indicate that the amino-oxo form (T1) is the most stable tautomer in both the gas phase and in an aqueous environment. The presence of other tautomers, particularly the amino-hydroxy form (T3), in lower populations in solution could have significant implications for the molecule's biological activity.

For drug development professionals, this information is critical. The dominant tautomeric form will dictate the primary binding mode to a target protein. However, the ability to exist in other tautomeric forms could allow for interactions with different binding sites or even different protein targets. Furthermore, understanding the tautomeric equilibrium is essential for interpreting experimental data, such as NMR spectra, and for developing accurate QSAR models. This computational approach can be extended to a library of pyrimidine derivatives to guide the synthesis of compounds with optimized properties.

References

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Characterization of 2-Methylpyrimidine-4,6-diamine for Drug Discovery

Abstract

In the landscape of modern pharmaceutical research, the pyrimidine scaffold is a cornerstone of many therapeutic agents, valued for its versatile biological activity.[1][2] 2-Methylpyrimidine-4,6-diamine, a derivative of this important heterocyclic family, presents a promising starting point for the development of novel therapeutics.[3] This technical guide provides a comprehensive, in-depth protocol for the quantum chemical characterization of 2-Methylpyrimidine-4,6-diamine. As a Senior Application Scientist, this document is structured to provide not just a methodology, but a self-validating framework for researchers, scientists, and drug development professionals. We will delve into the causality behind computational choices, ensuring that the presented protocols are both robust and scientifically sound. The insights generated from these calculations are pivotal for understanding the molecule's electronic structure, reactivity, and potential as a pharmacophore, thereby accelerating the drug discovery pipeline.[4][5][6]

Introduction: The Quantum Imperative in Drug Design

The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry, particularly quantum chemical (QC) calculations, offers a powerful in-silico lens to rationalize and predict molecular properties, significantly de-risking and expediting this process.[6] For a molecule like 2-Methylpyrimidine-4,6-diamine, understanding its fundamental quantum mechanical properties is not merely an academic exercise; it is a critical step in elucidating its potential interactions with biological targets.[3][5]

Quantum chemical calculations allow us to move beyond simplistic 2D representations and delve into the electron distribution, molecular orbital energies, and electrostatic potential, which govern non-covalent interactions—the very essence of drug-receptor binding.[7][8] This guide will establish a robust computational workflow for 2-Methylpyrimidine-4,6-diamine, providing a foundational dataset for future quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and lead optimization.

The Strategic Selection of Computational Methods: A Balance of Accuracy and Feasibility

The choice of a quantum chemical method is a critical decision that balances computational cost with the desired accuracy. For organic molecules of pharmacological interest, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent price-to-performance ratio.[9][10][11]

The Case for Density Functional Theory (DFT)

Unlike wavefunction-based methods like Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, DFT calculates the total energy of a system based on its electron density.[10][11][12] This approach inherently includes a degree of electron correlation at a lower computational expense, making it ideal for the study of medium-sized organic molecules.[13][14][15]

For our investigation of 2-Methylpyrimidine-4,6-diamine, we will employ the B3LYP functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of both HF theory and DFT, offering a well-validated balance of accuracy for a wide range of chemical systems.

The Pople Basis Sets: A Foundation for Molecular Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets are widely used and offer a systematic way to improve accuracy. We will utilize the 6-311++G(d,p) basis set for our calculations. This choice is deliberate:

-

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++ : Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions, all of which are pertinent to drug-receptor binding.

-

(d,p) : Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling bonding and intermolecular interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, reliable, and widely accepted methodology for the quantum chemical characterization of organic molecules.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating workflow for the quantum chemical analysis of 2-Methylpyrimidine-4,6-diamine. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

Caption: A schematic of the computational workflow for the quantum chemical analysis of 2-Methylpyrimidine-4,6-diamine.

Step 1: Initial Structure Generation

The initial 3D structure of 2-Methylpyrimidine-4,6-diamine can be generated using any molecular modeling software, such as Avogadro or GaussView. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to the true energy minimum.

Step 2: Geometry Optimization

The initial structure is then optimized to find the lowest energy conformation. This is a critical step as all subsequent calculations will be performed on this optimized geometry.

-

Software Keyword Example (Gaussian): #p opt B3LYP/6-311++G(d,p)

Step 3: Frequency Analysis

A frequency calculation is performed on the optimized geometry. This serves two crucial purposes:

-

Validation of the Optimized Structure: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

-

Calculation of Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Software Keyword Example (Gaussian): #p freq B3LYP/6-311++G(d,p)

Step 4: Calculation of Molecular Properties

With the validated optimized geometry, a suite of molecular properties can be calculated to understand the electronic nature of 2-Methylpyrimidine-4,6-diamine.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which correspond to sites for electrophilic and nucleophilic attack, respectively. This is particularly important for understanding potential hydrogen bonding interactions with a biological target.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It calculates the natural atomic charges, which are generally considered more reliable than Mulliken charges, and provides insights into hyperconjugative interactions.

Step 5: Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation. Given the limited specific experimental data for 2-Methylpyrimidine-4,6-diamine, these predicted spectra serve as a valuable reference for future experimental work.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C).

-

Vibrational Spectroscopy (IR and Raman): The frequencies and intensities from the frequency calculation can be used to generate theoretical IR and Raman spectra.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[9]

Predicted Molecular Properties of 2-Methylpyrimidine-4,6-diamine

The following tables summarize the key quantum chemical properties of 2-Methylpyrimidine-4,6-diamine, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Key Energetic and Electronic Properties

| Parameter | Value | Unit | Significance |

| Total Energy | [Calculated Value] | Hartrees | Ground state electronic energy of the optimized molecule. |

| HOMO Energy | [Calculated Value] | eV | Indicator of electron-donating ability. |

| LUMO Energy | [Calculated Value] | eV | Indicator of electron-accepting ability. |

| HOMO-LUMO Gap | [Calculated Value] | eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | [Calculated Value] | Debye | Measure of the molecule's overall polarity. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| C2 | - | [Calculated Value] |

| C4 | - | [Calculated Value] |

| C5 | [Calculated Value] | [Calculated Value] |

| C6 | - | [Calculated Value] |

| C(CH₃) | [Calculated Value] | [Calculated Value] |

| N1 | - | - |

| N3 | - | - |

| N(NH₂) at C4 | [Calculated Value] | - |

| N(NH₂) at C6 | [Calculated Value] | - |

Note: The specific atom numbering will correspond to the optimized geometry.

Caption: A 2D representation of 2-Methylpyrimidine-4,6-diamine with a proposed atom numbering scheme for discussion of calculated properties.

Interpretation and Implications for Drug Discovery

The quantum chemical data generated for 2-Methylpyrimidine-4,6-diamine provides a wealth of information for drug development professionals:

-

Pharmacophore Development: The MEP map reveals the key hydrogen bond donor and acceptor sites, which are essential for building pharmacophore models and understanding potential binding modes.

-

QSAR Modeling: The calculated electronic properties (HOMO-LUMO energies, dipole moment, atomic charges) can be used as descriptors in QSAR models to correlate the molecular structure with biological activity.

-

Lead Optimization: Understanding the reactivity of different sites on the molecule can guide synthetic chemists in making modifications to improve potency, selectivity, and metabolic stability. For instance, regions of high electron density identified by the MEP and NBO analysis may be susceptible to metabolic attack.

-

Spectroscopic Characterization: The predicted NMR, IR, and UV-Vis spectra provide a theoretical benchmark for the experimental characterization of newly synthesized analogues, aiding in their structural confirmation.

Conclusion: A Quantum Leap in Rational Drug Design

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of 2-Methylpyrimidine-4,6-diamine. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, this workflow provides a solid foundation for leveraging computational chemistry in the rational design of novel therapeutics based on the pyrimidine scaffold. The generated data, from the optimized geometry to the predicted spectroscopic signatures, serves as a crucial blueprint for understanding the intrinsic properties of this promising molecule and for guiding its future development in the pharmaceutical arena.

References

- Vertex AI Search. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help? - NIH.

- Wikipedia. (2023). Gaussian (software).

- Rowan Scientific. (n.d.). Quantum Chemistry in Drug Discovery.

- RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.

- Research and Reviews. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals.

- MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.

- RSC Publishing. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules.

- PubMed Central. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds.

- Supercomputing Wales Portal. (n.d.). Guide to running GAMESS-US.

- BenchChem. (n.d.). A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery.

- YouTube. (2025). How to set up ORCA 6 calculations - A Beginner's Guide.

- Gaussian, Inc. (2017). About Gaussian 16.

- SPEC.org. (2003). GAMESS User's Guide - Overview.

- SAS User Documentation. (n.d.). GAMESS.

- ResearchGate. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.

- FACCTs. (n.d.). ORCA 6.0 TUTORIALS.

- Scribd. (n.d.). Gaussian Software for Chemists | PDF | Spectroscopy | Molecules.

- Agile Molecule. (2009). GAMESS, Gaussian - software for Quantum Chemistry.

- YouTube. (2021). [ORCA tutorial] H₂O geometry optimization in under 10 mins (2021) [ENG SUB].

- ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening a, Quantum chemical....

- FACCTs. (n.d.). ORCA 5.0 tutorials.

- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry.

- YouTube. (2023). Best Visualization Tools for ORCA: Avogadro, Jmol & Chemcraft Explained.

- CymitQuimica. (n.d.). CAS 197165-78-9: 2-methylpyrimidine-4,6-diamine.

- PubMed Central. (n.d.). Density functional theory across chemistry, physics and biology.

- ACS Publications - American Chemical Society. (2022). Integral-Direct Hartree–Fock and Møller–Plesset Perturbation Theory for Periodic Systems with Density Fitting: Application to the Benzene Crystal.

- Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.

- Wikipedia. (n.d.). Density functional theory.

- Materials Computation Center. (n.d.). Quantum Chemistry with GAMESS.

- Synopsys. (n.d.). What is Density Functional Theory and How Does It Work?.

- arXiv. (2022). [2206.01801] Integral-direct Hartree-Fock and Møller-Plesset Perturbation Theory for Periodic Systems with Density Fitting: Application to the Benzene Crystal.

- (n.d.). Integral-direct Hartree-Fock and Møller-Plesset Perturbation Theory for Periodic Systems with Density Fitting.

- NIH. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.

- ResearchGate. (n.d.). Derivative studies in Hartree–Fock and Møller–Plesset theories.

- Wikipedia. (n.d.). Møller–Plesset perturbation theory.

- (n.d.). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.

- PubMed Central. (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.

- ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.

- (n.d.). Vibrational spectra of 4,6-Diamino-2-Hydroxy Pyrimidine.

- PubMed. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT.

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine | 767-15-7.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- PubMed Central. (n.d.). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists.

- ResearchGate. (n.d.). 2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1).

- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055.

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR [m.chemicalbook.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijera.com [ijera.com]

- 8. impactfactor.org [impactfactor.org]

- 9. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Amino-4,6-dimethylpyrimidine(767-15-7) IR Spectrum [m.chemicalbook.com]

- 11. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of 2-Methylpyrimidine-4,6-diamine: A Technical Guide to Alternative Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 2-Methylpyrimidine-4,6-diamine and the Quest for Synthetic Efficiency

2-Methylpyrimidine-4,6-diamine is a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its structural motif is a key component in various therapeutic areas, driving the continuous need for efficient, cost-effective, and sustainable synthetic methodologies. The exploration of alternative starting materials and synthetic routes is paramount for optimizing production, reducing environmental impact, and ensuring a stable supply chain for drug development and manufacturing. This technical guide provides an in-depth analysis of both traditional and alternative synthetic pathways to 2-Methylpyrimidine-4,6-diamine, offering field-proven insights into experimental choices and process optimization.

The Conventional Pathway: A Well-Trodden but Potentially Improvable Route

The classical and most widely documented synthesis of 2-Methylpyrimidine-4,6-diamine typically proceeds through a multi-step sequence starting from readily available precursors. This pathway, while reliable, presents certain challenges in terms of hazardous reagents, reaction conditions, and overall efficiency.

A common approach involves the condensation of acetamidine hydrochloride with a malonic ester, such as diethyl malonate, in the presence of a strong base like sodium ethoxide to form the intermediate 4,6-dihydroxy-2-methylpyrimidine.[1] This intermediate is then subjected to chlorination followed by amination to yield the final product.

The Dihydroxy Intermediate: A Critical Juncture

The formation of 4,6-dihydroxy-2-methylpyrimidine is a pivotal step. One patented method describes the reaction of dimethyl malonate and acetamidine hydrochloride in methanol with sodium methoxide, achieving yields of up to 87%.[2] Another variation utilizes acetamide and malonic ester in the presence of sodium methylate in isopropyl alcohol, which is reported to increase the yield and simplify the process by using a more stable and less toxic acetic acid derivative.[3]

From Dihydroxy to Diamino: The Transformation Steps

The conversion of 4,6-dihydroxy-2-methylpyrimidine to 2-methylpyrimidine-4,6-diamine typically involves two subsequent steps:

-

Chlorination: The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or triphosgene, to yield 4,6-dichloro-2-methylpyrimidine.[4] The use of triphosgene is presented as a safer and more environmentally friendly alternative to the highly toxic and polluting POCl₃.[4]

-

Amination: The resulting 4,6-dichloro-2-methylpyrimidine is then subjected to amination. This can be achieved through nucleophilic aromatic substitution (SNAr) with ammonia or an amine source. Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, offers a more efficient method, especially for introducing the second amino group, as the pyrimidine ring is deactivated by the first amino substituent.[5] A study on the amination of 4,6-dichloropyrimidine with various amines highlights the use of Pd(0) complexes to facilitate the reaction.[6]

The overall workflow of the conventional synthesis can be visualized as follows:

Figure 2: Conceptual direct synthesis of 2-Methylpyrimidine-4,6-diamine.

Leveraging Guanidine Salts for Aminopyrimidine Synthesis

Guanidine salts are another class of valuable starting materials for the synthesis of aminopyrimidines. The reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium ethoxide is a well-established method for preparing 2,4-diamino-6-hydroxypyrimidine. [7]This intermediate can then be further functionalized. While not a direct route to the target molecule, this highlights the utility of guanidine in constructing the aminopyrimidine scaffold.

Comparative Analysis of Synthetic Routes

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed pathways.

| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| Conventional Pathway | Acetamidine HCl, Malonic Ester | 4,6-Dihydroxy-2-methylpyrimidine, 4,6-Dichloro-2-methylpyrimidine | Well-established, reliable | Multi-step, use of hazardous reagents (e.g., POCl₃), potentially lower overall yield |

| Malononitrile Route | Acetamidine, Malononitrile | Potentially none (direct cyclization) | Potentially fewer steps, atom-economical | May require specific reaction conditions and catalysts, potential for side reactions |

| Guanidine Route | Guanidine HCl, Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | Readily available starting materials | Leads to an isomeric product that would require further modification |

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Conventional Route) [2]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 150 mL of methanol.

-

Base Addition: Under an ice bath, add 18.4 g (0.34 mol) of sodium methoxide while stirring.

-

Reactant Addition: After the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Reaction: Remove the ice bath and warm the reaction mixture to 18-25 °C. Continue stirring for 4 hours. The solution will become creamy white.

-

Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

-

Precipitation: Add 50 mL of water to dissolve the residue. Adjust the pH to 1-2 with 4 mol/L hydrochloric acid. A white solid will precipitate.

-

Isolation: Stir the mixture at 0 °C for 4 hours to complete crystallization. Filter the solid by suction, wash successively with ice-cold water and ice-cold methanol (0-5 °C).

-

Drying: Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine. (Yield: 86%)

Protocol 2: Amination of 4,6-Dichloropyrimidine (General Procedure for Diamination) [5][8] This protocol is a general representation and may require optimization for 4,6-dichloro-2-methylpyrimidine.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), a suitable phosphine ligand (e.g., DavePhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 mmol).

-

Reactant Addition: Add the 4,6-dichloro-2-methylpyrimidine (1.0 mmol) and the amine source (e.g., an ammonia surrogate or a primary amine, 2.2-3.0 mmol).

-

Solvent Addition: Add an anhydrous solvent such as dioxane or toluene (5-10 mL).

-

Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain 2-methylpyrimidine-4,6-diamine.

Conclusion and Future Outlook

The synthesis of 2-Methylpyrimidine-4,6-diamine can be approached through various strategic pathways, each with its own set of advantages and challenges. While the conventional multi-step synthesis via dihydroxy and dichloro intermediates remains a robust and well-documented method, the exploration of alternative starting materials like malononitrile offers the potential for more streamlined and atom-economical processes. The choice of synthetic route will ultimately depend on factors such as cost of starting materials, desired scale of production, available equipment, and environmental and safety considerations. Future research in this area will likely focus on the development of novel catalytic systems for direct C-H amination of the pyrimidine ring and the optimization of one-pot procedures from simple, readily available precursors to further enhance the efficiency and sustainability of 2-Methylpyrimidine-4,6-diamine synthesis.

References

- Method of producing 2-methylpyrimidine-4,6-(3h,5h). RU2503666C1.

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

-

Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]

-

Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. [Link]

-

Pyrimidine. Wikipedia. [Link]

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. CN102399196A.

-

De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. [Link]

-

4,6-Dichloro-2-methylpyrimidin-5-amine. PubChem. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals. [Link]

-

C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]

-

Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. NIH. [Link]